molecular formula C9H3NO3S B13817856 Furo[3,4-f]benzothiazole-5,7-dione CAS No. 214079-09-1

Furo[3,4-f]benzothiazole-5,7-dione

Cat. No.: B13817856
CAS No.: 214079-09-1
M. Wt: 205.19 g/mol
InChI Key: HCHNRDRBNUHVSL-UHFFFAOYSA-N
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Description

Furo[3,4-f]benzothiazole-5,7-dione is a heterocyclic compound that features a fused benzothiazole and furan ring system

Preparation Methods

The synthesis of Furo[3,4-f]benzothiazole-5,7-dione can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with suitable coupling partners.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that typically involves the condensation of urea, aldehydes, and β-keto esters.

    Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

Chemical Reactions Analysis

Furo[3,4-f]benzothiazole-5,7-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Furo[3,4-f]benzothiazole-5,7-dione can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

214079-09-1

Molecular Formula

C9H3NO3S

Molecular Weight

205.19 g/mol

IUPAC Name

furo[3,4-f][1,3]benzothiazole-5,7-dione

InChI

InChI=1S/C9H3NO3S/c11-8-4-1-6-7(14-3-10-6)2-5(4)9(12)13-8/h1-3H

InChI Key

HCHNRDRBNUHVSL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1N=CS3)C(=O)OC2=O

Origin of Product

United States

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